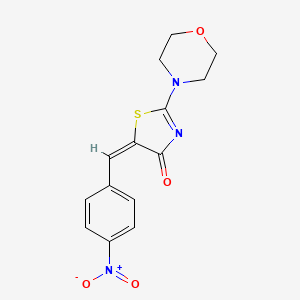
2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one: MTNB , is a heterocyclic compound that combines a thiazole ring with a morpholine moiety. Its chemical formula is C14H12N4O4S, and its molecular weight is approximately 332.33 g/mol . The compound’s structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused with a morpholine ring (a six-membered ring containing oxygen and nitrogen). The presence of the nitrobenzylidene group adds further complexity to its structure.
准备方法
Synthetic Routes:
Hantzsch Reaction: One common synthetic route involves the Hantzsch reaction, where 2-aminothiazole reacts with formaldehyde and morpholine in the presence of an acid catalyst. This process yields MTNB .
Condensation Reaction: Another method is the condensation of 2-aminothiazole with 4-nitrobenzaldehyde in the presence of morpholine. The reaction forms the imine intermediate, which subsequently cyclizes to give MTNB .
Industrial Production:
While there isn’t a large-scale industrial production of MTNB, it can be synthesized in the laboratory using the methods mentioned above.
化学反应分析
MTNB can undergo various reactions:
Oxidation: The nitro group in MTNB can be reduced to an amino group, leading to the formation of 2-(4-morpholinyl)-5-(4-aminobenzylidene)-1,3-thiazol-4(5H)-one.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Cyclization: The thiazole ring can participate in cyclization reactions.
Common reagents include acids (for catalysis), reducing agents (for nitro reduction), and nucleophiles (for substitution).
科学研究应用
MTNB has garnered interest in several fields:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets .
Antimicrobial Activity: Studies suggest that MTNB exhibits antimicrobial properties, making it relevant for drug development .
Photophysical Properties: MTNB’s fluorescence properties have been investigated for use in sensors and imaging applications .
作用机制
The exact mechanism of MTNB’s effects remains an active area of research. It likely interacts with cellular proteins or enzymes, affecting signaling pathways or metabolic processes. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
MTNB’s uniqueness lies in its hybrid structure, combining thiazole and morpholine motifs. Similar compounds include thiazolones, morpholines, and nitrobenzylidene derivatives, but MTNB’s specific combination sets it apart.
: PubChem Compound Summary for MTNB. Link : Hantzsch, A. (1881). Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. : Saeed, A., & Khan, K. M. (2011). European Journal of Medicinal Chemistry, 46(9), 4308-4313. : El-Sayed, W. M., et al. (2019). Bioorganic Chemistry, 92, 103214. : El-Sayed, W. M., et al. (2018). Bioorganic Chemistry, 77, 1-10. : El-Sayed, W. M., et al. (2019). Journal of Photochemistry and Photobiology B: Biology, 191, 1-9.
属性
CAS 编号 |
145802-13-7 |
|---|---|
分子式 |
C14H13N3O4S |
分子量 |
319.34 g/mol |
IUPAC 名称 |
(5E)-2-morpholin-4-yl-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13N3O4S/c18-13-12(9-10-1-3-11(4-2-10)17(19)20)22-14(15-13)16-5-7-21-8-6-16/h1-4,9H,5-8H2/b12-9+ |
InChI 键 |
PATZYQRIEFIBTD-FMIVXFBMSA-N |
手性 SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
规范 SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)



![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

